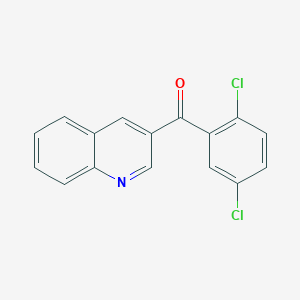

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone

Descripción

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is a halogenated aromatic ketone featuring a quinoline moiety linked to a 2,5-dichlorophenyl group via a carbonyl bridge. The quinoline ring introduces nitrogen-based electronic effects, while the dichlorophenyl substituents contribute steric bulk and electron-withdrawing characteristics. This compound is structurally related to benzophenone derivatives but distinguishes itself through the quinoline system, which may enhance polarity and influence binding interactions in biological or material applications .

Propiedades

IUPAC Name |

(2,5-dichlorophenyl)-quinolin-3-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-12-5-6-14(18)13(8-12)16(20)11-7-10-3-1-2-4-15(10)19-9-11/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKWUCJRGUUBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the following steps:

Nucleophilic Substitution: The initial step involves the nucleophilic substitution of a suitable quinoline derivative with a dichlorophenyl precursor.

Vilsmeier-Haack Formylation: This step introduces a formyl group into the quinoline ring, facilitating further reactions.

Claisen-Schmidt Condensation: This reaction condenses the formylated quinoline with a dichlorophenyl ketone to form the desired methanone linkage.

Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone may involve large-scale batch reactions using the above synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolin-3-yl methanone derivatives.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or potassium carbonate facilitate substitution reactions.

Major Products

Oxidation: Quinolin-3-yl methanone derivatives.

Reduction: (2,5-Dichlorophenyl)(quinolin-3-yl)methanol.

Substitution: Various substituted (2,5-Dichlorophenyl)(quinolin-3-yl)methanone derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone typically involves the reaction of 2,5-dichlorobenzoyl chloride with quinoline under basic conditions. Common bases used include triethylamine or pyridine. The reaction conditions can be optimized for yield and purity using techniques such as high-performance liquid chromatography (HPLC).

Medicinal Chemistry

- Anticancer Activity : Research suggests that compounds similar to (2,5-Dichlorophenyl)(quinolin-3-yl)methanone exhibit significant anticancer properties. They may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and kinases. The quinoline moiety is known for its ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells .

- Antimicrobial Properties : Studies have shown that quinoline derivatives possess antibacterial and antifungal activities. The presence of the dichlorophenyl group may enhance these properties by increasing the compound's reactivity and interaction with microbial targets .

- Anti-inflammatory Effects : Certain derivatives of this compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

Biological Studies

(2,5-Dichlorophenyl)(quinolin-3-yl)methanone is used in biological studies to investigate its effects on cellular processes. It may interact with various molecular targets, including enzymes and receptors, influencing pathways relevant to disease mechanisms.

Case Studies and Research Findings

- Anticancer Mechanisms : A study demonstrated that derivatives of quinoline could inhibit cancer cell growth by targeting specific signaling pathways involved in tumor progression. The study highlighted the potential of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone as a lead compound for further development in anticancer therapies .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of quinoline derivatives against various bacterial strains. Results indicated that (2,5-Dichlorophenyl)(quinolin-3-yl)methanone exhibited promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism by which (2,5-Dichlorophenyl)(quinolin-3-yl)methanone exerts its effects involves:

Molecular Targets: The compound targets specific enzymes or receptors in biological systems.

Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Key Findings :

- Halogens at the para position (e.g., 4-Br) generally afford higher yields than meta (3-Cl), likely due to reduced steric interference during synthesis .

Substituent Variations on the Methanone Scaffold

Replacing the quinoline moiety with other aromatic or aliphatic groups alters physicochemical properties:

Key Findings :

- Cyclohexyl substitution increases lipophilicity (LogP = 4.76), suggesting utility in lipid-rich environments .

Chlorinated Hydroxyacetophenone Derivatives

Key Findings :

- Hydroxy and methoxy groups lower melting points compared to non-polar halogenated analogs, highlighting the role of hydrogen bonding .

Heterocyclic Methanone Derivatives

Compounds with alternative heterocycles demonstrate structural diversity:

Key Findings :

- Indole-based methanones may exhibit unique electronic properties due to the pyrrole-like nitrogen, differing from quinoline’s pyridine system .

Actividad Biológica

The compound (2,5-Dichlorophenyl)(quinolin-3-yl)methanone is a member of the quinoline derivatives, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a detailed overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The structural formula of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone can be represented as follows:

This compound features a quinoline moiety linked to a dichlorophenyl group. The presence of chlorine substituents is significant for its biological activity.

The mechanisms through which (2,5-Dichlorophenyl)(quinolin-3-yl)methanone exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.

- DNA Intercalation : Quinoline derivatives are known to intercalate with DNA, disrupting its function and leading to cell death.

- Biochemical Pathway Modulation : The compound influences various biochemical pathways that are critical for cell proliferation and survival.

Antimicrobial Activity

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values of (2,5-Dichlorophenyl)(quinolin-3-yl)methanone against various bacterial strains:

| Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 25 | Streptomycin | 25 |

| Pseudomonas aeruginosa | 25 | Streptomycin | 1.25 |

| Klebsiella pneumoniae | 50 | - | - |

The compound exhibited comparable efficacy to streptomycin against Staphylococcus aureus, indicating its potential as an antibacterial agent.

Anticancer Activity

In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. Table 2 presents the IC50 values for different cell lines:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MCF-7 (breast) | 15 | Moderate cytotoxicity |

| A549 (lung) | 20 | Moderate cytotoxicity |

| HepG2 (liver) | 18 | Selective activity observed |

These results suggest that the compound possesses promising anticancer properties and warrants further investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoline derivatives, including (2,5-Dichlorophenyl)(quinolin-3-yl)methanone, demonstrated that modifications in the quinoline structure significantly influenced antimicrobial potency. Compounds with halogen substitutions showed enhanced activity against resistant bacterial strains .

Case Study 2: Anticancer Potential

Research focusing on similar quinoline derivatives revealed that those with electron-withdrawing groups like chlorine exhibited higher antiproliferative activity against various cancer cell lines. This suggests that the presence of dichlorophenyl groups in (2,5-Dichlorophenyl)(quinolin-3-yl)methanone may enhance its anticancer efficacy .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.